molecular formula C15H23N3O2S B4750101 [(4-Heptoxybenzoyl)amino]thiourea

[(4-Heptoxybenzoyl)amino]thiourea

Cat. No.: B4750101
M. Wt: 309.4 g/mol
InChI Key: VTIBVYBTQSBCCP-UHFFFAOYSA-N
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Description

[(4-Heptoxybenzoyl)amino]thiourea is a thiourea derivative characterized by a 4-heptoxybenzoyl group attached to the thiourea backbone. Thioureas (S=C(NH₂)₂) are sulfur-containing compounds with broad applications in medicinal chemistry, materials science, and industrial processes. The substitution of acyl groups, such as 4-heptoxybenzoyl, modifies the compound’s electronic, steric, and solubility properties, enabling tailored interactions in biological systems or materials . The heptoxy chain (C₇H₁₅O) introduces significant lipophilicity, distinguishing it from shorter-chain analogs like 4-methoxy or 4-ethoxy derivatives.

Properties

IUPAC Name

[(4-heptoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-2-3-4-5-6-11-20-13-9-7-12(8-10-13)14(19)17-18-15(16)21/h7-10H,2-6,11H2,1H3,(H,17,19)(H3,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIBVYBTQSBCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Heptoxybenzoyl)amino]thiourea typically involves the reaction of 4-heptoxybenzoyl chloride with thiourea in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with thiourea to form the final product.

  • Step 1: Formation of 4-Heptoxybenzoyl Isothiocyanate

    • React 4-heptoxybenzoyl chloride with potassium thiocyanate in dichloromethane.
    • Reflux the mixture for 2-3 hours.
    • Isolate the intermediate 4-heptoxybenzoyl isothiocyanate by filtration.
  • Step 2: Formation of this compound

    • React the isolated 4-heptoxybenzoyl isothiocyanate with thiourea in chloroform.
    • Reflux the mixture for 4-5 hours.
    • Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Heptoxybenzoyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; carried out in anhydrous ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, alcohols; carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

[(4-Heptoxybenzoyl)amino]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating hyperpigmentation disorders due to its tyrosinase inhibitory activity.

    Industry: Used in the production of dyes, elastomers, and plastics due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [(4-Heptoxybenzoyl)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydroxylation of monophenols to diphenols and the subsequent oxidation to quinones. The compound forms strong hydrogen bonds with key amino acid residues in the enzyme’s active site, leading to competitive inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Structural Features

The molecular structure of [(4-Heptoxybenzoyl)amino]thiourea shares a trans-cis configuration common to acylthioureas, where the acyl group and aryl substituents adopt specific orientations relative to the thiocarbonyl sulfur . Key comparisons include:

Compound Substituent on Benzoyl Group Thiourea Substituents Key Structural Notes
This compound Heptoxy (C₇H₁₅O) Amino (-NH₂) Long alkoxy chain enhances hydrophobicity
N-(4-Methoxybenzoyl)thiourea Methoxy (CH₃O) Aryl/alkyl groups Smaller alkoxy group improves aqueous solubility
N-Phenylthiourea None Phenyl (-C₆H₅) Simple structure with strong hydrogen-bonding capacity
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea Nitro (NO₂) Hydroxyethyl groups Electron-withdrawing nitro group polarizes the thiourea core

Key Observations :

  • The heptoxy chain increases molecular weight (MW = ~350 g/mol) and logP (~5.2), favoring lipid membrane penetration but reducing water solubility compared to methoxy (MW = ~210 g/mol, logP ~2.1) or unsubstituted analogs .
  • Unlike N-phenylthiourea, which relies on aromatic π-π stacking, the heptoxy group engages in van der Waals interactions in hydrophobic environments .
Antimicrobial Activity:
  • This compound: Predicted enhanced activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane permeation.
  • N-(4-Methylphenoxymethyl)benzamide thiourea: Shows MIC values of 8–16 µg/mL against E. coli and C. albicans, attributed to balanced lipophilicity from the methyl group .
  • Benzothiazole-thiourea hybrids : Exhibit MIC = 4 µg/mL against M. tuberculosis, driven by hydrogen bonding between the thiourea sulfur and bacterial enzyme active sites .
Enzyme Inhibition:
  • N-Phenylthiourea : Forms two hydrogen bonds with Bacillus pasteurii urease, achieving IC₅₀ = 12 µM .
  • This compound: The heptoxy chain may hinder hydrogen bonding but could stabilize hydrophobic pockets in enzymes like urease or carbonic anhydrase .

Corrosion Inhibition

Thioureas act as corrosion inhibitors by adsorbing onto metal surfaces. Performance correlates with substituent electronic and steric effects:

Compound Inhibition Efficiency (Mild Steel in H₂SO₄) Mechanism
Thiourea 68% at 1 mM Adsorption via sulfur and amino groups
Phenylthiourea 89% at 1 mM Enhanced π-electron donation from phenyl ring
This compound Predicted >90% at 1 mM Long alkoxy chain improves surface coverage and hydrophobic barrier

Note: While bulky substituents like heptoxy improve adsorption, excessive hydrophobicity may reduce solubility in acidic media, limiting practical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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